Cas no 32953-79-0 (R(-)-Fenoprofen)
R(-)-Fenoprofen structure
Product Name:R(-)-Fenoprofen
CAS-nummer:32953-79-0
MF:C15H14O3
MW:242.269864559174
CID:917431
PubChem ID:41097863
Update Time:2025-04-19
R(-)-Fenoprofen Chemische en fysische eigenschappen
Naam en identificatie
-
- R(-)-Fenoprofen
- R-FENOPROFEN
- SCHEMBL4082
- (-)-Fenoprofen
- BENZENEACETIC ACID, .ALPHA.-METHYL-3-PHENOXY-, (R)-
- CHEMBL249244
- BENZENEACETIC ACID, .ALPHA.-METHYL-3-PHENOXY-, (.ALPHA.R)-
- Benzeneacetic acid, alpha-methyl-3-phenoxy-, (alphaR)-
- DTXSID60904651
- Q63390529
- Fenoprofen, (R)-
- S651283H42
- Benzeneacetic acid, alpha-methyl-3-phenoxy-, (R)-
- Hydratropic acid, m-phenoxy-, (-)-
- (R)-(-)-Fenoprofen
- (-)-2-(3-Phenoxyphenyl)propionic acid
- UNII-S651283H42
- (R)-Fenoprofen
- PFN
- 32953-79-0
- RDJGLLICXDHJDY-LLVKDONJSA-N
- NS00098949
-
- Inchi: 1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1
- InChI-sleutel: RDJGLLICXDHJDY-LLVKDONJSA-N
- LACHT: O(C1C=CC=CC=1)C1=CC=CC(=C1)[C@H](C(=O)O)C
Berekende eigenschappen
- Exacte massa: 242.094294304g/mol
- Monoisotopische massa: 242.094294304g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 271
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 46.5Ų
R(-)-Fenoprofen Gerelateerde literatuur
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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